N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3-METHYL-1-PIPERIDINYL)ACETAMIDE
Overview
Description
“N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3-METHYL-1-PIPERIDINYL)ACETAMIDE” is a synthetic organic compound that belongs to the class of acetamides. This compound is characterized by the presence of a cyano group, two methoxy groups, and a piperidine ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3-METHYL-1-PIPERIDINYL)ACETAMIDE” typically involves the following steps:
Formation of the Intermediate: The starting material, 2-cyano-4,5-dimethoxybenzaldehyde, is reacted with an appropriate amine to form an intermediate Schiff base.
Reduction: The Schiff base is then reduced to form the corresponding amine.
Acylation: The amine is acylated with 2-(3-methylpiperidin-1-yl)acetyl chloride to yield the final product.
Industrial Production Methods
In an industrial setting, the synthesis might be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.
Reduction: The cyano group can be reduced to an amine under appropriate conditions.
Substitution: The methoxy groups can be substituted with other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride.
Substitution: Nucleophiles such as halides or amines in the presence of a base.
Major Products
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory or analgesic properties.
Industry: Used in the development of new materials or as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of “N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3-METHYL-1-PIPERIDINYL)ACETAMIDE” would depend on its specific biological target. Generally, such compounds may interact with enzymes or receptors, altering their activity. The cyano group and methoxy groups can participate in hydrogen bonding or hydrophobic interactions, while the piperidine ring can enhance binding affinity through its conformational flexibility.
Comparison with Similar Compounds
Similar Compounds
N-(2-CYANO-4,5-DIMETHOXYPHENYL)-2-(3-METHYL-1-PIPERIDINYL)ACETAMIDE: can be compared with other acetamides or piperidine derivatives.
This compound: can be compared with other compounds containing cyano groups or methoxy groups.
Uniqueness
- The presence of both cyano and methoxy groups in the same molecule can confer unique reactivity and biological activity.
- The piperidine ring can enhance the compound’s binding affinity and specificity for certain biological targets.
Properties
IUPAC Name |
N-(2-cyano-4,5-dimethoxyphenyl)-2-(3-methylpiperidin-1-yl)acetamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H23N3O3/c1-12-5-4-6-20(10-12)11-17(21)19-14-8-16(23-3)15(22-2)7-13(14)9-18/h7-8,12H,4-6,10-11H2,1-3H3,(H,19,21) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DXNWMWRJJVJDFS-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)CC(=O)NC2=CC(=C(C=C2C#N)OC)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.